TAK-779 cation TAK-779 cation
Brand Name: Vulcanchem
CAS No.: 263765-56-6
VCID: VC3765217
InChI: InChI=1S/C33H38N2O2/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3/p+1
SMILES: CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2
Molecular Formula: C33H39N2O2+
Molecular Weight: 495.7 g/mol

TAK-779 cation

CAS No.: 263765-56-6

Cat. No.: VC3765217

Molecular Formula: C33H39N2O2+

Molecular Weight: 495.7 g/mol

* For research use only. Not for human or veterinary use.

TAK-779 cation - 263765-56-6

Specification

CAS No. 263765-56-6
Molecular Formula C33H39N2O2+
Molecular Weight 495.7 g/mol
IUPAC Name dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium
Standard InChI InChI=1S/C33H38N2O2/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3/p+1
Standard InChI Key XNHZXMPLVSJQFK-UHFFFAOYSA-O
SMILES CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2
Canonical SMILES CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2

Introduction

Chemical Identity and Structure

TAK-779 cation is a quaternary ammonium compound with the molecular formula C33H39N2O2+ and a molecular weight of 495.7 g/mol . It is commonly found as a chloride salt (TAK-779 chloride) with the full chemical name N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]-tetrahydro-2H-pyran-4-aminium chloride . The compound features a benzocycloheptene core with a 4-methylphenyl substituent, connected to an aminobenzyl group through an amide linkage, and a quaternary ammonium center incorporated into a tetrahydropyran ring .

Structural Identifiers

The structural characterization of TAK-779 cation includes several standard chemical identifiers as presented in Table 1:

Identifier TypeValue
PubChem CID183790 (cation), 183789 (chloride salt)
Molecular FormulaC33H39N2O2+
Molecular Weight495.7 g/mol (cation), 531.1 g/mol (chloride salt)
SMILESCC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(CN+(C)C5CCOCC5)C=C4)C=C2
InChIKeyXNHZXMPLVSJQFK-UHFFFAOYSA-O
StereochemistryACHIRAL
Defined Stereocenters0/1
Charge+1

Table 1: Chemical identifiers and properties of TAK-779 cation .

Pharmacological Target Profile

TAK-779 was initially developed by Takeda Pharmaceutical Company as a selective antagonist of the CCR5 receptor, but subsequent research has revealed a more complex target profile that contributes to its unique pharmacological effects .

Primary Receptor Targets

The compound exhibits high-affinity binding to multiple chemokine receptors with varying potencies as detailed in Table 2:

Target ReceptorOrganismPotencyMeasurement
CCR5Human1.1 nMKi
CCR5Human1.4 nMIC50
CXCR3MouseAntagonistDemonstrated activity
CXCR4MouseNo significant inhibition-
CCR4MouseNo significant inhibition-

Table 2: Receptor binding profile of TAK-779 .

Target Selectivity Mechanism

TAK-779 demonstrates a distinctive dual antagonism of both CCR5 and CXCR3 receptors, a property that explains its effectiveness in modulating T cell migration in inflammatory conditions . This dual antagonism was established through multiple experimental approaches:

  • Ligand binding assays using [125I]-labeled ligands

  • Lymphocyte function-associated antigen-1 (LFA-1) activation assays

  • Chemotaxis assays measuring cell migration through transwells

In these assays, TAK-779 effectively blocked both the ligand binding and functional consequences (LFA-1 up-regulation and chemotactic responses) of mCXCR3 and mCCR5 activation without significantly affecting mCCR4 and mCXCR4 functions .

Molecular Mechanism of Action

The mechanism of action of TAK-779 involves specific molecular interactions with its target receptors, particularly CCR5 and CXCR3, which are predominantly expressed on T helper type 1 (Th1) cells .

Receptor Binding Interactions

TAK-779 antagonizes CCR5 by competitive inhibition of natural ligand binding, including the chemokine RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted) . Structural analysis suggests that it interacts with the transmembrane domains of CCR5, forming specific contacts with key residues that are essential for receptor function .

The compound occupies a binding pocket within the receptor that overlaps with the binding site of the native chemokine ligands, thereby preventing their interaction with the receptor and subsequent signal transduction . Specifically, TAK-779 interacts with the minor pocket of CCR5 formed by hydrophobic residues, similar to other CCR5 antagonists .

Downstream Signaling Effects

By blocking CCR5 and CXCR3 activation, TAK-779 inhibits several downstream signaling pathways that regulate immune cell function and trafficking:

  • Prevention of chemokine-induced G-protein coupled signaling

  • Inhibition of LFA-1 activation, which is critical for leukocyte adhesion to endothelial cells

  • Blockade of chemotactic responses that guide T cell migration to sites of inflammation

These effects collectively contribute to the compound's ability to modulate inflammatory responses by preventing the accumulation of Th1 cells at inflammatory sites .

Experimental Applications

TAK-779 has been utilized in various experimental settings to investigate chemokine receptor biology and potential therapeutic applications.

In Vitro Applications

In laboratory settings, TAK-779 has served as a valuable tool for investigating chemokine receptor function and cellular responses. Typical in vitro applications include:

  • Receptor binding studies using transfected cell lines expressing specific chemokine receptors

  • Cell adhesion assays measuring LFA-1 activation

  • Chemotaxis assays to evaluate cell migration responses

These applications have helped elucidate the role of CCR5 and CXCR3 in immune cell trafficking and inflammatory responses.

In Vivo Applications

The in vivo applications of TAK-779 have focused primarily on models of disease where CCR5 and/or CXCR3 play important pathophysiological roles:

  • HIV infection models

  • Experimental arthritis models

  • Cerebral ischemia models

In the context of cerebral ischemia, TAK-779 has been administered through specific routes as detailed in Table 3:

Administration RouteDoseTimingModel
Intracerebroventricular injection25 or 250 ng in 5 μL10 minutes before MCA occlusionMouse model of ischemic brain injury
Intravenous injection5 μg/100 μL per 20 g body weightNot specifiedMouse model of ischemic brain injury

Table 3: In vivo administration protocols for TAK-779 in cerebral ischemia models .

Development Limitations

Despite its promising pharmacological profile and therapeutic potential, TAK-779 has faced significant development challenges that have limited its progression to clinical applications.

Pharmacokinetic Limitations

The primary limitation that led to the termination of TAK-779's development for HIV treatment was its poor oral bioavailability . This limitation necessitated parenteral administration routes, which are less practical for chronic disease management.

Current Development Status

Following the termination of its development for HIV treatment, TAK-779 has primarily served as a research tool for investigating chemokine receptor biology and validating these receptors as therapeutic targets . The compound's structural insights have contributed to the development of newer chemokine receptor antagonists with improved pharmacokinetic properties.

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